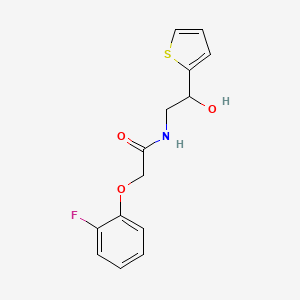

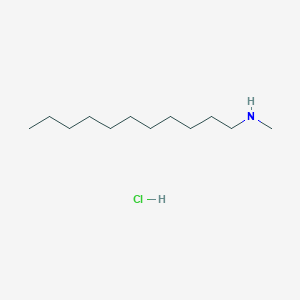

![molecular formula C19H17N5O4S B3013413 3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 898635-98-8](/img/structure/B3013413.png)

3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, which is known for its potential pharmacological properties. Research has shown that various substitutions on the triazolo[3,4-b][1,3,4]thiadiazine scaffold can lead to compounds with significant biological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial effects .

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involves the condensation of 4-amino-5-substituted-1,2,4-triazole-3-thiones with various aromatic carboxylic acids or phenacyl bromides in a one-pot reaction . The structures of the synthesized compounds are confirmed using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry .

Molecular Structure Analysis

Structural studies of similar compounds have been conducted using X-ray single crystal diffraction, revealing that the six-membered thiadiazine ring adopts a screw boat conformation. Intermolecular interactions, such as C–H···N, C–H···O, and C–H···π, contribute to the stability of the molecular packing in the crystal structure . Theoretical methods, including AM1 and ab initio quantum methods, have been used to predict conformers, optimize geometry, and assess electrostatic properties .

Chemical Reactions Analysis

The chemical reactivity of the triazolo[3,4-b][1,3,4]thiadiazine derivatives is influenced by the substituents on the heterocyclic system. Electron-withdrawing groups, such as nitro or halogen atoms, can enhance the biological activity of these compounds by affecting their interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are closely related to their structural features. The presence of electron-donating or electron-withdrawing groups can significantly alter properties such as solubility, stability, and reactivity, which in turn affect their pharmacological profile .

Relevant Case Studies

Several studies have evaluated the biological activities of these compounds. For instance, compound 2c from a related study exhibited significant analgesic and anti-inflammatory activity without inducing gastric lesions . Antimicrobial evaluations have shown that some derivatives possess promising activity against various pathogens . Antitumor activity has also been assessed, with certain derivatives showing efficacy against a wide range of cancer cell lines . Antioxidant abilities of these compounds have been evaluated, with some showing higher activity than standard antioxidants like ascorbic acid and BHT .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Several studies have highlighted the antibacterial properties of compounds related to 3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. For instance, compounds within this class have been synthesized and shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria (B. S. Holla, P. M. Akberali, M. Shivananda, 1996); (G. Almajan, Ștefania-Felicia Bărbuceanu, I. Şaramet, C. Draghici, 2010).

Antimicrobial Activity

The synthesis of triazolo thiadiazine derivatives, including those similar to the compound , has demonstrated promising antimicrobial activity. Such compounds have been tested and found effective against various microbial strains (J. Sahu, S. Ganguly, A. Kaushik, 2014).

Antitumor and Anticancer Properties

Compounds in the triazolo thiadiazine class have been studied for their potential antitumor and anticancer activities. Research has shown that derivatives of this class exhibit antineoplastic activity against a wide range of cancer cell lines, making them promising structures for new anticancer agents (V. Yanchenko, Yu. A. Fedchenkova, A. Demchenko, 2020).

Antioxidant Ability

Studies have also focused on the antioxidant capabilities of triazolo thiadiazine derivatives. Some of these compounds have shown significant antioxidant ability in various assays, surpassing even established antioxidants like ascorbic acid (R. M. Shakir, K. Ali, Dhuha Faruk. Hussain, 2017).

Wirkmechanismus

Target of Action

The compound, also known as 3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that multiple pathways might be affected .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been summarized

Result of Action

Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that the compound might have multiple effects at the molecular and cellular levels .

Action Environment

Such factors are typically important considerations in drug design and development .

Eigenschaften

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4S/c1-27-16-8-3-12(9-17(16)28-2)10-18-20-21-19-23(18)22-15(11-29-19)13-4-6-14(7-5-13)24(25)26/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMDUQAFBZNYBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

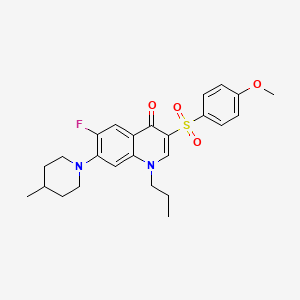

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)

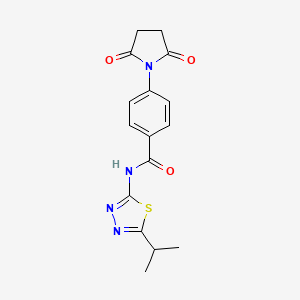

![4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3013334.png)

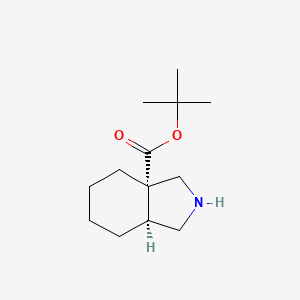

![4-(2,4-Dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one](/img/structure/B3013335.png)

![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)